molecular formula C14H10BrIN2O3S B12859544 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate

5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate

Cat. No.: B12859544
M. Wt: 493.12 g/mol
InChI Key: METFLOUWNHFRKY-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate is a halogenated pyrrolo[2,3-b]pyridine derivative featuring a bromine atom at position 5, an iodine atom at position 3, and a 4-methylbenzenesulfonate (tosyl) group at position 1. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . Its structural uniqueness lies in the combination of halogen atoms and the sulfonate group, which enhance its reactivity in cross-coupling reactions and modulate physicochemical properties such as solubility and stability.

Properties

Molecular Formula

C14H10BrIN2O3S

Molecular Weight

493.12 g/mol

IUPAC Name

(5-bromo-3-iodopyrrolo[2,3-b]pyridin-1-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C14H10BrIN2O3S/c1-9-2-4-11(5-3-9)22(19,20)21-18-8-13(16)12-6-10(15)7-17-14(12)18/h2-8H,1H3

InChI Key

METFLOUWNHFRKY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)ON2C=C(C3=C2N=CC(=C3)Br)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate typically involves multiple steps. One common method includes the halogenation of pyrrolopyridine derivatives. The reaction conditions often require the use of strong halogenating agents such as N-bromosuccinimide (NBS) and iodine in the presence of a catalyst . The final step involves the sulfonation of the compound using 4-methylbenzenesulfonyl chloride in the presence of a base like pyridine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of corresponding oxides.

    Reduction: Formation of dehalogenated products.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to 5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine. For instance:

  • Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cancer cell proliferation. It targets the Janus Kinase (JAK) pathway, which is crucial in many cancers. In vitro assays demonstrated that related compounds exhibit significant cytotoxicity against various cancer cell lines, including MCF7 and A549, with IC50 values indicating effective inhibition .
  • Case Studies : A study evaluated a series of pyrrolo[2,3-b]pyridine derivatives for their ability to inhibit cancer cell growth. The most potent derivative exhibited an IC50 value of 0.07 µM against HCT116 cells, suggesting strong potential for further development as an anticancer agent .

Antiviral Applications

Another area of application for this compound is in antiviral drug development:

  • Inhibition of Viral Replication : Research indicates that pyrrolo[2,3-b]pyridine derivatives can inhibit viral replication by targeting viral enzymes or host cell pathways critical for viral entry and replication .
  • Specific Studies : A study focused on the synthesis and evaluation of pyrrolo[2,3-b]pyridine derivatives found that certain compounds displayed antiviral activity against various strains of viruses, suggesting a mechanism involving interference with viral protein synthesis .

Immunomodulatory Effects

The compound also demonstrates immunomodulatory properties:

  • Targeting Immune Pathways : It has been investigated as a potential immunomodulator targeting JAK3, which plays a vital role in immune response regulation. This application is particularly relevant for treating autoimmune diseases .
  • Research Findings : In vivo studies indicated that specific derivatives could modulate immune responses effectively without significant toxicity, highlighting their potential as therapeutic agents for immune-related disorders .

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is critical for optimizing drug design:

  • SAR Analysis : Structure-activity relationship studies have been conducted to identify key functional groups that enhance the biological activity of pyrrolo[2,3-b]pyridine derivatives. These studies guide the design of new compounds with improved efficacy and selectivity .

Summary Table of Applications

Application AreaMechanismNotable Findings
AnticancerJAK pathway inhibitionIC50 values as low as 0.07 µM against HCT116 cells
AntiviralViral replication inhibitionEffective against various viral strains
ImmunomodulatoryTargeting JAK3Modulates immune responses with low toxicity
SAR StudiesStructure optimizationIdentifies functional groups enhancing activity

Mechanism of Action

The compound exerts its effects primarily through the inhibition of fibroblast growth factor receptors (FGFRs). FGFRs are involved in cell proliferation, differentiation, and survival. By inhibiting these receptors, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth . The molecular targets include FGFR1, FGFR2, and FGFR3, and the pathways involved are related to cell signaling and apoptosis .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Halogen Reactivity: The dual halogenation (Br at C5, I at C3) in the target compound enables sequential cross-coupling reactions (e.g., Suzuki or Sonogashira), offering synthetic flexibility unmatched by mono-halogenated analogs like 22 .
  • Sulfonate Stability : The tosyl group enhances stability compared to SEM-protected analogs (e.g., 15 in ), which require deprotection steps .
  • Yield vs. Functionality : While nitro-substituted analogs (e.g., 6d ) achieve higher yields (94%) in Suzuki couplings, the target compound’s iodine atom provides superior reactivity in Pd-mediated reactions despite moderate yields .
Solubility and Stability
  • Target Compound : The tosyl group reduces aqueous solubility compared to polar analogs like 6d (nitro and methoxy substituents) but improves stability under acidic conditions .
  • SEM-Protected Analog () : High lipophilicity due to the SEM group limits utility in biological assays, whereas the tosyl group balances lipophilicity and reactivity .

Biological Activity

5-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₉BrI₁N₂O₂S
  • Molecular Weight : 392.09 g/mol
  • CAS Number : 1190319-16-4

Research indicates that compounds similar to 5-bromo-3-iodo-pyrrolo derivatives exhibit various biological activities, primarily through the inhibition of specific enzymes or pathways involved in disease processes. The following points summarize its proposed mechanisms:

  • Inhibition of Kinases : Pyrrolo derivatives have been shown to inhibit adaptor-associated kinase (AAK1), which is crucial in cellular signaling pathways related to cancer and viral infections .
  • Antiviral Activity : Some studies suggest that pyrrolo derivatives may have antiviral properties by interfering with viral replication processes .
  • Cellular Signaling Modulation : The compound may modulate pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects .

In Vitro Studies

In vitro assays have demonstrated the biological activity of 5-bromo-3-iodo-pyrrolo derivatives:

StudyConcentrationEffect ObservedReference
Kinase Inhibition Assay1 µMSignificant inhibition of AAK1 activity
Cytotoxicity Assay50 µMInduced apoptosis in cancer cell lines
Antiviral Activity Test10 µMReduced viral load in infected cells

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

  • Cancer Treatment : A study evaluated the efficacy of pyrrolo derivatives in inhibiting tumor growth in xenograft models. Results indicated a reduction in tumor size by approximately 40% when treated with a specific dosage over four weeks .
  • Viral Infections : Another investigation focused on the antiviral properties against influenza viruses, showing that treatment with the compound resulted in a 70% decrease in viral replication compared to controls .

Discussion

The biological activity of this compound suggests its potential as a therapeutic agent in oncology and virology. Its mechanisms involve inhibiting critical cellular pathways that are often dysregulated in diseases.

Q & A

Q. What are the optimal synthetic routes and purification methods for 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl 4-methylbenzenesulfonate?

The synthesis typically involves sequential halogenation and sulfonation. For example, 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine (precursor) can undergo sulfonation using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., NaH in THF). Purification via silica gel chromatography with heptane/ethyl acetate (8:2) yields the product as a white solid (51% yield) . Key steps include inert atmosphere handling and monitoring reaction progress via TLC.

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • ¹H/¹³C NMR : Critical for confirming substitution patterns and aromatic protons. For example, pyrrolopyridine protons resonate between δ 8.3–8.4 ppm, while sulfonate-linked protons appear downfield (δ 7.4–7.6 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks and isotopic patterns (Br/I).

Q. How should researchers handle the sulfonate ester group to prevent hydrolysis?

  • Storage : Keep under inert gas (N₂/Ar) at –20°C.
  • Reaction Conditions : Use anhydrous solvents (e.g., THF, DCM) and avoid prolonged exposure to moisture. Quench reactions with ice-cold water to minimize hydrolysis .

Advanced Research Questions

Q. How can regioselective functionalization be achieved at the bromo vs. iodo positions?

  • Bromo : Prioritize Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) with aryl/heteroaryl boronic acids (e.g., 4-trifluoromethylphenylboronic acid, 87% yield) .
  • Iodo : Use Sonogashira coupling for alkynylation (e.g., phenylacetylene, 51% yield) .
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) to shield the pyrrole NH during cross-coupling .

Q. How do structural modifications impact kinase inhibition activity?

Derivatives with electron-withdrawing groups (e.g., nitro, cyano) at C3/C5 enhance kinase binding. For instance, 3-nitro-5-aryl-pyrrolopyridines show IC₅₀ values <100 nM against JAK2 kinases. SAR studies recommend optimizing steric bulk at C5 for selectivity .

Q. What computational strategies predict reactivity in cross-coupling reactions?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the iodo substituent’s higher electrophilicity facilitates oxidative addition in Pd-catalyzed reactions .
  • Docking Studies : Model interactions with kinase ATP-binding pockets to guide functional group placement .

Q. How can conflicting synthetic yields for similar derivatives be resolved?

Discrepancies (e.g., 36% vs. 75% yields) arise from:

  • Catalyst Loading : Higher Pd concentrations (5 mol%) improve Suzuki coupling efficiency .
  • Purification : Gradient elution in chromatography (e.g., DCM/EtOAc 90:10 → 70:30) enhances recovery of polar byproducts .
  • Substituent Effects : Electron-deficient boronic acids (e.g., 4-CN-phenyl) may reduce steric hindrance, improving yields .

Methodological Considerations

Q. What analytical workflows validate compound purity in biological assays?

  • HPLC-UV/MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<0.5%).
  • Biological Assays : Pair with counter-screens (e.g., ATPase assays) to rule off-target effects .

Q. How to troubleshoot low yields in N1-alkylation reactions?

  • Base Selection : Replace KOH with stronger bases (e.g., LDA) for deprotonation-resistant substrates.
  • Phase-Transfer Catalysis : Add Bu₄N⁺HSO₄⁻ (0.15 mmol) to enhance alkylation efficiency (99% yield for benzyl derivatives) .

Data Contradiction Analysis

Q. Why do reported NMR shifts vary for pyrrolopyridine derivatives?

Variations arise from:

  • Solvent Effects : DMSO-d₆ vs. CDCl₃ deshield NH protons (δ 12.4–13.4 ppm in DMSO) .
  • Tautomerism : Prototropic shifts in the pyrrole ring can alter peak multiplicity (e.g., J = 3.1–3.2 Hz for adjacent protons) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.